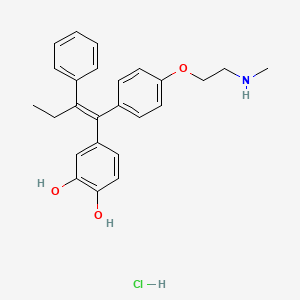
(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound featuring a unique structure that includes an imidazole ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole and pyrrolidine rings, followed by their coupling and subsequent functionalization to introduce the hydroxy and acetimidamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole or pyrrolidine rings.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide include:
- 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Other imidazole and pyrrolidine derivatives with similar functional groups.
Uniqueness
What sets (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15N5O2 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C9H15N5O2/c10-9(12-16)5-13-3-7(8(15)4-13)14-2-1-11-6-14/h1-2,6-8,15-16H,3-5H2,(H2,10,12) |
Clé InChI |
DKYRUPQCTARDFY-UHFFFAOYSA-N |
SMILES isomérique |
C1C(C(CN1C/C(=N/O)/N)O)N2C=CN=C2 |
SMILES canonique |
C1C(C(CN1CC(=NO)N)O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


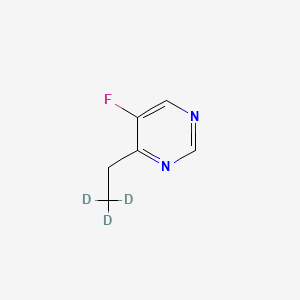
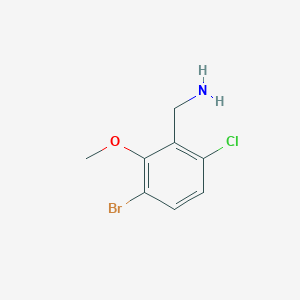

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
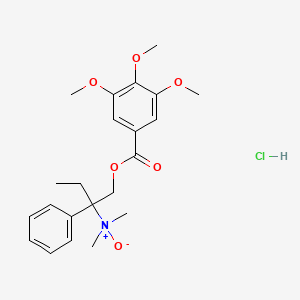
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

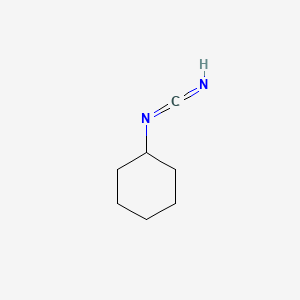
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

